molecular formula C23H18BrNO3 B11598499 N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline

N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline

Cat. No.: B11598499
M. Wt: 436.3 g/mol
InChI Key: MXKBJDMNDMVLSW-UHFFFAOYSA-N
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Description

N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline typically involves multi-step organic reactionsThe final step involves the formation of the imine linkage with 4-methoxyaniline under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a brominated chromene core and methoxyphenyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C23H18BrNO3

Molecular Weight

436.3 g/mol

IUPAC Name

6-bromo-N,2-bis(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C23H18BrNO3/c1-26-18-8-3-15(4-9-18)23-14-21(20-13-16(24)5-12-22(20)28-23)25-17-6-10-19(27-2)11-7-17/h3-14H,1-2H3

InChI Key

MXKBJDMNDMVLSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)OC)C4=C(O2)C=CC(=C4)Br

Origin of Product

United States

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